molecular formula C12H13NO2S B2717616 5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid CAS No. 952959-56-7

5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Cat. No.: B2717616
CAS No.: 952959-56-7
M. Wt: 235.3
InChI Key: PWNUDRJPUWSOBQ-UHFFFAOYSA-N
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Description

5-Ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted with ethyl, methyl, and pyrrole groups, along with a carboxylic acid moiety. This structure positions it within a class of bioactive molecules where the thiophene ring and substituents are critical for pharmacological interactions. The ethyl and methyl groups likely enhance lipophilicity, influencing bioavailability and receptor binding compared to simpler derivatives.

Properties

IUPAC Name

5-ethyl-4-methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-3-9-8(2)10(12(14)15)11(16-9)13-6-4-5-7-13/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNUDRJPUWSOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(S1)N2C=CC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene and pyrrole derivatives.

Scientific Research Applications

5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features:

Compound Name Substituents (Position 4/5) Molecular Formula Molecular Weight Key Properties/Activities Reference
5-Ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid Ethyl (5), Methyl (4) C₁₃H₁₅NO₂S ~265.3 g/mol Hypothesized enhanced lipophilicity and metabolic stability
5-Isopropyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid Isopropyl (5), Methyl (4) C₁₃H₁₅NO₂S 249.3 g/mol Higher steric bulk; potential slower metabolism
5-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid Methyl (5), H (4) C₁₀H₉NO₂S 223.3 g/mol Demonstrated analgesic activity in preclinical models
2-(1H-Pyrrol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid Cyclopenta-fused ring C₁₂H₁₁NO₂S 241.3 g/mol Rigid structure; possible altered binding kinetics

Key Observations:

  • Substituent Bulk and Pharmacokinetics: The ethyl group in the target compound may improve metabolic stability compared to the smaller methyl group in , while the isopropyl variant could exhibit prolonged half-life due to increased steric hindrance.
  • Biological Activity: Analogs like 5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid show marked analgesic effects, surpassing metamizole in preclinical models . The target compound’s ethyl and methyl substituents may amplify these effects by optimizing receptor affinity.
  • Synthetic Accessibility: Derivatives with simpler substituents (e.g., 5-methyl) are synthesized via Gewald reactions or Suzuki couplings , whereas bulkier groups (e.g., isopropyl) may require tailored catalysts or stepwise functionalization .

Pharmacological and Physicochemical Properties

  • Solubility: The carboxylic acid moiety ensures moderate aqueous solubility, though alkyl substituents may reduce it slightly.
  • Thermal Stability: Melting points for similar compounds range from 227–230°C (e.g., methyl ester derivatives ), suggesting robust thermal stability for the target compound.

Biological Activity

5-Ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, particularly focusing on its anticancer and antimicrobial activities.

The compound's chemical structure can be represented as follows:

  • Chemical Name : this compound
  • Molecular Formula : C12H13NO2S
  • Molecular Weight : 235.3 g/mol
  • CAS Number : 952959-34-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiophene ring followed by the introduction of the pyrrole moiety through cyclization reactions. The final product is obtained through carboxylation processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related thiophene and pyrrole derivatives. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines, including A549 (human lung adenocarcinoma).

Table 1: Anticancer Activity Against A549 Cells

CompoundConcentration (µM)Viability (%)Reference
Compound A10066
Compound B10063.4
5-Ethyl...100TBDTBD

The viability of A549 cells treated with these compounds was assessed using MTT assays, indicating varying degrees of cytotoxicity. Notably, modifications in the chemical structure significantly influenced the anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar derivatives have shown selective activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity Against Multidrug-resistant Bacteria

PathogenCompound TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusCompound A<64
Escherichia coliCompound B>128

Case Study 1: Anticancer Efficacy

In a study focusing on a series of pyrrole derivatives, it was found that compounds with specific substitutions exhibited enhanced anticancer properties. The study demonstrated that introducing electron-withdrawing groups on the aromatic ring significantly increased cytotoxicity against A549 cells, suggesting that similar modifications could enhance the efficacy of 5-Ethyl-4-methyl-2-(1H-pyrrol-1-ylo)thiophene-3-carboxylic acid.

Case Study 2: Antimicrobial Resistance

Another investigation into the antimicrobial activity revealed that certain derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of structural diversity in developing new antibiotics that can overcome resistance mechanisms.

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